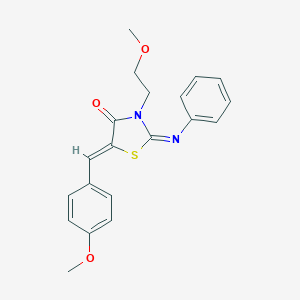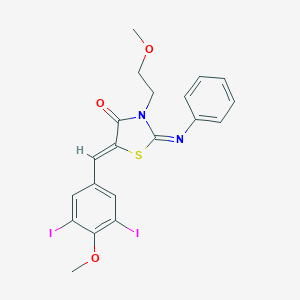![molecular formula C29H24BrN3O4S B306503 methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306503.png)
methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a thiazolidine-based derivative that has shown promising results in various studies related to cancer research, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. The compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is an important signaling pathway that regulates cell growth and survival. Moreover, this compound has been found to induce the expression of various pro-apoptotic proteins, including Bax and caspase-3, which leads to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to induce cell cycle arrest at the G2/M phase, which leads to the inhibition of cancer cell proliferation. Moreover, this compound has been found to inhibit the migration and invasion of cancer cells, which is an important step in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has several advantages and limitations for lab experiments. The compound has shown significant cytotoxicity against various cancer cell lines, which makes it a potential candidate for cancer therapy. Moreover, the compound has been found to exhibit low toxicity towards normal cells, which is an important factor for the development of safe and effective drugs. However, the compound has some limitations, including its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has several potential future directions. The compound can be further optimized to improve its solubility and pharmacokinetic properties. Moreover, the compound can be used in combination with other drugs to enhance its efficacy and reduce toxicity. Furthermore, the compound can be tested in various animal models to evaluate its therapeutic potential in vivo. Overall, this compound has shown promising results in various scientific research areas, and further studies are required to evaluate its full potential.
Méthodes De Synthèse
The synthesis of Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate involves a multi-step procedure that includes the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the compound can be synthesized through the condensation reaction of 2-[(4-bromo-2-methylphenoxy)methyl]thiazolidine-4-carboxylic acid with 2-(1H-indol-3-yl)ethylamine and phenyl isocyanate in the presence of a suitable catalyst.
Applications De Recherche Scientifique
Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has shown potential applications in various scientific research areas, including cancer research, inflammation, and other diseases. The compound has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Moreover, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Formule moléculaire |
C29H24BrN3O4S |
|---|---|
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
methyl 2-[4-bromo-2-[(Z)-[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C29H24BrN3O4S/c1-36-27(34)18-37-25-12-11-21(30)15-20(25)16-26-28(35)33(29(38-26)32-22-7-3-2-4-8-22)14-13-19-17-31-24-10-6-5-9-23(19)24/h2-12,15-17,31H,13-14,18H2,1H3/b26-16-,32-29? |
Clé InChI |
RFZPPRNZFSOMEB-UDAVEZRASA-N |
SMILES isomérique |
COC(=O)COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54 |
SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54 |
SMILES canonique |
COC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306422.png)

![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306426.png)
![2-[(5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306428.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306429.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306430.png)
![N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306431.png)
![2-[5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306432.png)
![Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B306434.png)
![2-[5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306436.png)

![2-{5-[4-(allyloxy)-3-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306439.png)
![2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306441.png)
![methyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306443.png)